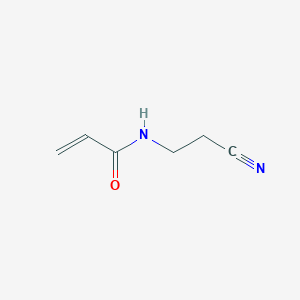
2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol is a synthetic organic compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol typically involves multiple steps, including the formation of the thioxanthene core and subsequent functionalization. Common synthetic routes may include:
Formation of Thioxanthene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 4-methoxybenzyloxy and 3-dimethylaminopropyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential use in the development of therapeutic agents.
Industry: Applications in material science and other industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved would depend on its specific biological activity, which may include modulation of neurotransmitter systems or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.
Flupentixol: Known for its use in treating schizophrenia.
Thiothixene: Another antipsychotic thioxanthene.
Uniqueness
2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol may have unique properties or activities that distinguish it from other similar compounds, such as specific binding affinities or pharmacokinetic profiles.
Propiedades
Número CAS |
31696-76-1 |
|---|---|
Fórmula molecular |
C26H29NO3S |
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
9-[3-(dimethylamino)propyl]-2-[(4-methoxyphenyl)methoxy]thioxanthen-9-ol |
InChI |
InChI=1S/C26H29NO3S/c1-27(2)16-6-15-26(28)22-7-4-5-8-24(22)31-25-14-13-21(17-23(25)26)30-18-19-9-11-20(29-3)12-10-19/h4-5,7-14,17,28H,6,15-16,18H2,1-3H3 |
Clave InChI |
KOXOZUVNFWDTGU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)OCC4=CC=C(C=C4)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



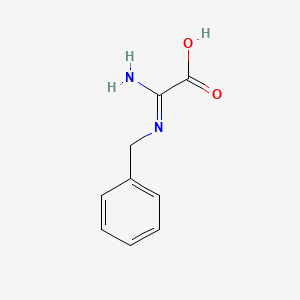
![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)
![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)
![Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide](/img/structure/B14695932.png)
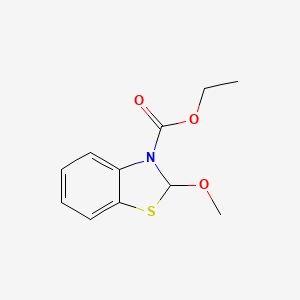
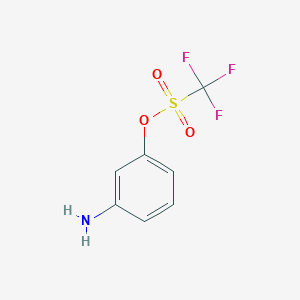
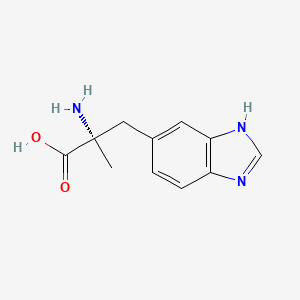
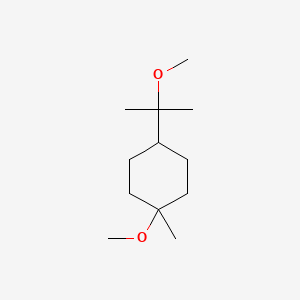
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
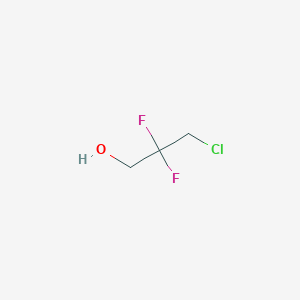
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
